2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline
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Overview
Description
2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline is a complex organic compound that features a quinoline core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction.
Attachment of the ethylpiperazine group: This involves a nucleophilic substitution reaction.
Formation of the quinoline core: This can be synthesized through a Skraup synthesis or other quinoline-forming reactions.
Final coupling: The final step involves coupling the quinoline core with the piperidine derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxides.
Reduction: This can reduce the quinoline ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the quinoline ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It can be used to study the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
1-ethylpiperazine derivatives: These compounds share the ethylpiperazine group and have various applications in medicinal chemistry.
Uniqueness
2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-2-26-16-18-27(19-17-26)13-5-6-20-29-22-11-14-28(15-12-22)24-10-9-21-7-3-4-8-23(21)25-24/h3-4,7-10,22H,2,11-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQICYKVIQINPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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